molecular formula C7H9N5O B566168 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine CAS No. 183558-84-1

6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine

Cat. No. B566168
M. Wt: 184.214
InChI Key: SFXXRVSPZSOREJ-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 184.21412. It is intended for research use only and is not suitable for human or veterinary use12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions3.



Molecular Structure Analysis

The molecular structure of 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine is defined by its molecular formula, C7H9N5O12. Unfortunately, I couldn’t find more detailed information about its molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine are largely unknown due to the lack of available data.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and chemical properties of compounds related to 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine have been explored. For instance, synthetic methods directed towards Agelasine analogs involved the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, showcasing significant variations in amino/imino tautomer ratios, identified via NMR methods. The study provided insights into the behavior of similar purin-2-amines under varying conditions (Roggen & Gundersen, 2008).

Biological Applications

  • The hydrogen-bond-assisted controlled C-H functionalization of purine derivatives highlights the potential for adaptive recognition and targeted chemical modification of purine structures, including 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine, which may have implications in drug design and biological studies (Kim et al., 2014).
  • The base-pairing properties of purine derivatives, such as N7-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine, have been studied, offering insights into the potential interactions and stability of 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine within a DNA or RNA context, thus contributing to understanding its role in genetic material (Seela & Leonard, 1997).

Chemical Reactivity and Synthesis

  • Investigations into the reactivity and synthesis of purine compounds, including analogs similar to 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine, have been conducted to understand their behavior and potential applications in organic chemistry and drug development. This includes studies on the synthesis of 1,2,4-Triazole compounds containing purine moiety, offering a perspective on the chemical versatility and potential applications of purine derivatives (Govori, 2017).

Safety And Hazards

The safety and hazards associated with 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine are not well-documented. As with all chemicals, it should be handled with care and appropriate safety measures should be taken.


Future Directions

The future directions for research on 6-(1,1,2,2,2-Pentadeuterioethoxy)-7H-purin-2-amine are not clear from the available information. However, given its unique structure, it may have potential applications in various fields of research.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

6-(1,1,2,2,2-pentadeuterioethoxy)-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXRVSPZSOREJ-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl Guanine-d5

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